molecular formula C21H21Cl2N3O4 B15016806 N-(3,4-dichlorophenyl)-3-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide

N-(3,4-dichlorophenyl)-3-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide

Cat. No.: B15016806
M. Wt: 450.3 g/mol
InChI Key: VAFGEJOCYWTXTF-ZMOGYAJESA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21Cl2N3O4

Molecular Weight

450.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C21H21Cl2N3O4/c1-3-9-30-18-8-5-14(10-19(18)29-4-2)13-24-26-21(28)12-20(27)25-15-6-7-16(22)17(23)11-15/h3,5-8,10-11,13H,1,4,9,12H2,2H3,(H,25,27)(H,26,28)/b24-13+

InChI Key

VAFGEJOCYWTXTF-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC=C

Origin of Product

United States

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